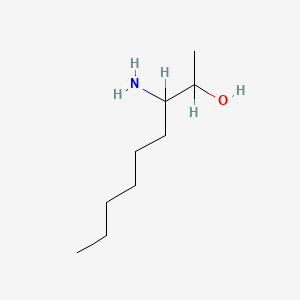
3-Aminononan-2-ol
Cat. No. B1140580
M. Wt: 159.27 g/mol
InChI Key: SKURPTBUALFOED-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04221909
Procedure details


3-Amino-2-nonanol hydrochloride (43.8 g, 0.226 mole) was dissolved in absolute methanol (150 ml) and cooled to -10° in an ice-salt bath. 1. Potassium borohydride (24.4 g, 0.45 mole) 2. was added in small portions over a 2-3 hr. period. The mixture is then kept at -10° to -15° for 3 hr. 3,4. and slowly allowed to reach room temperature (22°), then stirred overnight (20 hr.) at room temperature. The mixture is then evaporated to dryness (syrup) in vacuo and partitioned between H2O (150 ml) and chloroform (150 ml). The H2O layer was further extracted (3×) with chloroform (100 ml ea.). The chloroform layer was dried with MgSO4 and evaporated in vacuo to give a slightly yellowish, oily product. This liquid was distilled in high vacuo at 95°-100° (0.15 mm Hg) to give pure erythro- 3-amino-2-nonanol, 26.4 g, 75% yield, m.p. 81°-86°.
Name
3-Amino-2-nonanol hydrochloride
Quantity
43.8 g
Type
reactant
Reaction Step One



Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:4]([OH:6])[CH3:5].[BH4-].[K+]>CO>[NH2:2][CH:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:4]([OH:6])[CH3:5] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
3-Amino-2-nonanol hydrochloride
|
|
Quantity
|
43.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(C(C)O)CCCCCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
24.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight (20 hr.) at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -10° in an ice-salt bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in small portions over a 2-3 hr
|
|
Duration
|
2.5 (± 0.5) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(22°)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is then evaporated to dryness (syrup) in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between H2O (150 ml) and chloroform (150 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The H2O layer was further extracted (3×) with chloroform (100 ml ea.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The chloroform layer was dried with MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a slightly yellowish, oily product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This liquid was distilled in high vacuo at 95°-100° (0.15 mm Hg)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C(C)O)CCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
